molecular formula C14H12ClN3O2 B11839156 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine CAS No. 87359-56-6

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B11839156
CAS No.: 87359-56-6
M. Wt: 289.71 g/mol
InChI Key: SSQASBLMKALSGB-UHFFFAOYSA-N
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Description

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As a member of the imidazo[4,5-c]pyridine family, it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. This core structure is recognized for its potential in developing kinase inhibitors. Related imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of Src family kinases (SFKs), such as Src and Fyn, which are key targets in oncology research, particularly for aggressive cancers like glioblastoma multiforme (GBM) . The presence of the chloro substituent at the 4-position and the 2,4-dimethoxyphenyl group at the 2-position makes this compound a valuable intermediate for further synthetic exploration. Researchers can utilize this building block to create diverse compound libraries through nucleophilic substitution reactions or metal-catalyzed cross-couplings, investigating new chemical space for therapeutic applications. The structural features of this molecule are designed to interact with various enzymatic targets, and its mechanism of action is typically investigated as part of broader structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in the laboratory. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87359-56-6

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

4-chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3O2/c1-19-8-3-4-9(11(7-8)20-2)14-17-10-5-6-16-13(15)12(10)18-14/h3-7H,1-2H3,(H,17,18)

InChI Key

SSQASBLMKALSGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl)OC

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • POCl₃-mediated reactions : Ethylene glycol and DMF are preferred for high-temperature cyclizations (>120°C), enhancing reaction rates but risking decomposition.

  • Acid-catalyzed cyclizations : Pyridine and triethylamine act as both solvents and bases, mitigating side reactions such as over-chlorination.

Catalytic Additives

  • Lewis acids : Zinc chloride (ZnCl₂) has been explored to accelerate cyclization, though it may complicate purification.

  • Oxidizing agents : Hydrogen peroxide (H₂O₂) facilitates sulfoxide formation in sulfur-containing analogs, as seen in Example 21 of GB2113675A.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
POCl₃ Cyclization50–65%Scalable, minimal intermediatesMoisture-sensitive reagents
Acid-Mediated40–55%Functional group versatilityMulti-step purification
Condensation30–45%Broad substrate scopeHarsh conditions, long reaction times

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, reflux conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various human cancer cell lines, including breast and colon cancers. A notable study synthesized a series of derivatives incorporating this imidazo compound and evaluated their efficacy against cancer cells. The results demonstrated significant apoptotic effects, suggesting that these compounds could serve as promising candidates for further development in cancer therapy .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer Cell Lines TestedKey Findings
Colon, BreastSignificant cytotoxicity and apoptosis induction
CervicalModerate activity observed

Antimicrobial Properties

The compound has also been assessed for its antimicrobial properties. In vitro evaluations revealed moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell integrity, making it a candidate for further exploration in antibiotic development .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus<50Moderate
Escherichia coli<50Moderate
Pseudomonas aeruginosa<25Significant

Neuropharmacological Applications

In the realm of neuropharmacology, this compound has shown promise as a modulator of G protein-coupled receptors (GPCRs). These receptors play crucial roles in neurotransmission and are implicated in various central nervous system disorders. The compound's ability to act as an allosteric modulator may pave the way for novel treatments targeting conditions such as anxiety and depression .

Table 3: Neuropharmacological Insights

Application AreaMechanism of ActionPotential Disorders Targeted
GPCR ModulationAllosteric modulationAnxiety, Depression

Synthesis and Structural Variations

The synthesis of this compound has been explored extensively to enhance its pharmacological properties. Structural modifications have been investigated to optimize its bioactivity and selectivity. For instance, variations in the substituents on the imidazo ring have been correlated with changes in biological activity profiles .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The imidazo[4,5-c]pyridine core is a common structural motif in bioactive molecules. Below is a comparative analysis of key derivatives:

Compound Name Substituents Key Features Biological Relevance Reference
4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine Cl (C4), 2,4-dimethoxyphenyl (C2) Enhanced solubility via methoxy groups; potential for kinase or BRD4 inhibition Anticancer, antiviral
4-Chloro-2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridine Cl (C4), 3,5-difluorophenyl (C2) Electron-withdrawing fluorine groups improve metabolic stability Antimalarial (hemozoin inhibition)
6-Chloro-2-(1,3-dimethylpyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Cl (C6), pyrazole (C2), pyrazine-piperazine (C7) Bulky substituents enhance selectivity for kinase ATP pockets Kinase inhibitors (e.g., JAK2, EGFR)
1H-imidazo[4,5-c]quinoline-2(3H)-one (I-BET151) Quinoline core with dimethylisoxazole Mimics acetylated lysine; binds BRD4 via H-bonds and hydrophobic interactions BET inhibitor (HIV latency reversal)
4-Chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine Cl (C4), 4-methylphenyl (C2) Lipophilic methyl group improves membrane permeability Structural analog with unknown activity

Physicochemical Properties

  • Molecular Weight : The target compound (259.69 g/mol) is lighter than kinase inhibitors (e.g., 27g: ~450 g/mol) due to fewer bulky groups .
  • Solubility : Methoxy groups in the target compound improve aqueous solubility compared to lipophilic analogs like 4-Chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine .

Key Research Findings

  • Substituent Effects: Methoxy vs. Fluoro: Methoxy groups enhance solubility but reduce electron-deficient character critical for hemozoin inhibition .
  • Binding Modes : Co-crystal structures (e.g., I-BET151 with BRD4) reveal that substituent orientation dictates interactions with Asn140 and Phe83, suggesting the target compound’s dimethoxyphenyl group may occupy similar regions .

Biological Activity

4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine is a synthetic compound belonging to the imidazopyridine family, which has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).

  • Molecular Formula : C14H12ClN3O
  • Molecular Weight : 289.717 g/mol
  • LogP : 3.2955
  • Polar Surface Area (PSA) : 60.03 Ų

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various imidazopyridine derivatives, including this compound. The compound has been evaluated against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli4-8 µg/mLModerate
Staphylococcus aureus4 µg/mLPromising
Candida albicans8 µg/mLModerate
Pseudomonas aeruginosaNot specifiedNotable

The compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antibacterial agent in clinical settings .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. The results suggest that the compound may possess cytotoxic effects against several types of cancer:

Cell Line IC50 Value (µM) Activity
HeLa (cervical cancer)0.126Excellent
SMMC-7721 (hepatoma)0.071Excellent
K562 (leukemia)0.164Excellent

The structure-activity relationship analysis indicates that the presence of electron-donating groups such as methoxy at specific positions enhances the anticancer activity of the compound .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the imidazopyridine scaffold significantly impact biological activity:

  • Electron-Donating Groups : Substituents like methoxy (-OCH₃) enhance activity due to increased electron density.
  • Chloro Substitution : The presence of chlorine at the fourth position contributes to improved binding affinity and biological efficacy.
  • Dimethoxy Phenyl Group : The substitution at the second position with a dimethoxy phenyl group is crucial for enhancing both antimicrobial and anticancer activities.

Case Studies

  • Synthesis and Evaluation : A recent study synthesized several derivatives of imidazopyridines and evaluated their biological activities. Among these, compounds with methoxy substitutions demonstrated significant antibacterial and antifungal properties, with MIC values ranging from 4 to 8 µg/mL against various pathogens .
  • Anticancer Efficacy : In vitro studies conducted on HeLa cells showed that compounds similar to this compound exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin, suggesting a promising alternative for cancer treatment .

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of imidazopyridine derivatives often employs nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. For example, substituted piperidine or piperazine groups can be introduced via refluxing in n-BuOH at 140°C for 4 days with DIPEA as a base, yielding cis/trans isomers (e.g., 7% cis vs. 16% trans in ). Key factors include:

  • Temperature : Higher temperatures (e.g., 140°C) favor ring closure but may reduce stereoselectivity.
  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.
  • Catalysts : Use of Pd(PPh₃)₄ improves coupling efficiency for aryl halide substituents .

Q. How is structural purity validated for this compound, and what analytical techniques are critical?

Methodological Answer: Purity and structure are confirmed via:

  • LC/MS (ESI+) : To verify molecular ion peaks (e.g., m/z = 462.2 [M+H]+ in ).
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.34–8.34 ppm) and methoxy groups (δ 3.8–4.0 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves absolute configuration in crystalline derivatives (e.g., disorder parameters in ).

Advanced Research Questions

Q. How do substituent positions (e.g., chloro, methoxy) influence the compound’s electronic structure and binding to biological targets?

Methodological Answer:

  • DFT Calculations : Becke’s three-parameter hybrid functional (B3LYP) predicts charge distribution and frontier molecular orbitals. For example, the chloro group at C4 increases electrophilicity, enhancing interactions with tubulin’s β-subunit .
  • Comparative SAR : Analogues with 3,5-difluorophenyl substituents () show 10-fold higher potency against hemozoin formation than methoxy variants, likely due to enhanced halogen bonding .

Q. What mechanistic insights explain its dual role as a tubulin polymerization inhibitor and P-glycoprotein (P-gp) antagonist?

Methodological Answer:

  • Tubulin Binding : Docking studies reveal the chloro-methoxyphenyl moiety occupies the colchicine site, disrupting β-tubulin conformation (IC₅₀ = 3–175 nM in melanoma cells; ).
  • P-gp Inhibition : The imidazopyridine core interacts with transmembrane helices via π-π stacking, reversing drug resistance (e.g., 56.3 min metabolic half-life in ). Validate using:
    • Caco-2 permeability assays : Measure efflux ratios.
    • Cytotoxicity assays : Compare IC₅₀ in P-gp-overexpressing vs. parental cell lines .

Q. How can computational models resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 3 nM vs. 175 nM in ) arise from:

  • Solvent effects : Simulate solvation models (e.g., COSMO-RS) to adjust for DMSO-induced protein denaturation.
  • Conformational sampling : Use molecular dynamics (MD) to identify dominant binding poses missed in rigid docking.
  • Meta-analysis : Apply multivariate regression to correlate substituent electronegativity with activity trends .

Experimental Design & Data Analysis

Q. What in vitro/in vivo models are optimal for evaluating its antimalarial vs. anticancer potential?

Methodological Answer:

  • Antimalarial : Use Plasmodium falciparum 3D7 strain cultures with hemozoin quantification (e.g., β-hematin inhibition assays; ).
  • Anticancer : Screen in NCI-60 cell panels and validate in xenograft models (e.g., prostate PC-3 tumors) with pharmacokinetic profiling (AUC, Cmax) .

Q. How can stereochemical conflicts in synthetic intermediates be resolved?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .

Comparative Analysis Table: Substituent Impact on Bioactivity

Substituent Biological Target IC₅₀/EC₅₀ Key Interaction Reference
2,4-DimethoxyphenylTubulin9.75 nMHydrogen bonding with T5 loop
3,5-DifluorophenylHemozoin0.8 μMHalogen bonding with Fe(III)
4-TrifluoromethoxyP-gp56.3 min t₁/₂Hydrophobic TMH1/2 interactions

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